2-[(4-methylphenyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Overview
Description
2-[(4-methylphenyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is an organic compound with the molecular formula C15H16N2O3S2 It is characterized by the presence of a sulfanyl group attached to a methylphenyl ring and a sulfamoylphenyl ethyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the following steps:
Formation of the sulfanyl intermediate: The starting material, 4-methylthiophenol, is reacted with an appropriate halogenated acetamide under basic conditions to form the sulfanyl intermediate.
Coupling with the sulfamoylphenyl ethyl group: The sulfanyl intermediate is then coupled with 4-sulfamoylphenyl ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-[(4-methylphenyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The acetamide moiety can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-methylphenyl)sulfanyl]-N-[2-(4-aminophenyl)ethyl]acetamide: Similar structure but with an amino group instead of a sulfamoyl group.
2-[(4-methylphenyl)sulfanyl]-N-[2-(4-nitrophenyl)ethyl]acetamide: Similar structure but with a nitro group instead of a sulfamoyl group.
2-[(4-methylphenyl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide: Similar structure but with a hydroxy group instead of a sulfamoyl group.
Uniqueness
The presence of both the sulfanyl and sulfamoyl groups in 2-[(4-methylphenyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-2-6-15(7-3-13)23-12-17(20)19-11-10-14-4-8-16(9-5-14)24(18,21)22/h2-9H,10-12H2,1H3,(H,19,20)(H2,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYMHAPIYKHLFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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